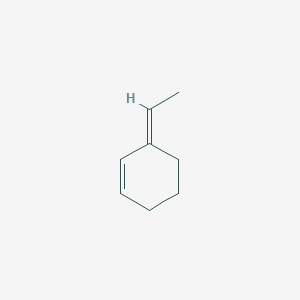![molecular formula C16H8N4O B231788 Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
Acenaphtho[1,2-g]pteridin-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho[1,2-g]pteridin-11-ol is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a derivative of pteridine, which is a well-known class of compounds with diverse biological activities. Acenaphtho[1,2-g]pteridin-11-ol has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of Acenaphtho[1,2-g]pteridin-11-ol is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in biological processes. For example, it inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. It also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Acenaphtho[1,2-g]pteridin-11-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. It also reduces the levels of nitric oxide, which is involved in inflammation. Moreover, it has been shown to increase the levels of glutathione, which is involved in detoxification processes.
実験室実験の利点と制限
Acenaphtho[1,2-g]pteridin-11-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high potency, which makes it useful for studying biological processes. However, it has some limitations, including its low solubility in water, which can affect its bioavailability.
将来の方向性
Acenaphtho[1,2-g]pteridin-11-ol has several potential future directions for scientific research. It can be further studied for its anti-tumor activity, where it can be used as a potential anti-cancer drug. It can also be studied for its anti-inflammatory activity, where it can be used to treat various inflammatory diseases. Moreover, it can be studied for its anti-bacterial and anti-viral activities, where it can be used to develop new antibiotics and antiviral drugs. Additionally, it can be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials.
Conclusion:
Acenaphtho[1,2-g]pteridin-11-ol is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods have been optimized to achieve high yields and purity. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. It has several advantages for lab experiments, including its stability and potency. Its future directions include further studies for its anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities, as well as its potential applications in nanotechnology.
合成法
Acenaphtho[1,2-g]pteridin-11-ol can be synthesized using various methods, including the condensation of 2-amino-4-acenaphthenone with 2,4-dioxo-5-methyl-1,2,3,4-tetrahydropteridine, followed by cyclization. Another method involves the reaction of 2-amino-4-acenaphthenone with 5,6,7,8-tetrahydro-6-oxo-2-pteridinamine, followed by cyclization. These methods have been optimized to achieve high yields and purity of the compound.
科学的研究の応用
Acenaphtho[1,2-g]pteridin-11-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, where it reduces the production of pro-inflammatory cytokines. Moreover, it has been studied for its anti-bacterial and anti-viral activities, where it inhibits the growth of bacteria and viruses.
特性
分子式 |
C16H8N4O |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
8H-acenaphthyleno[1,2-g]pteridin-11-one |
InChI |
InChI=1S/C16H8N4O/c21-16-14-15(17-7-18-16)20-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)19-14/h1-7H,(H,17,18,20,21) |
InChIキー |
CVPZDDJGUBHDMD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C(=NC=NC5=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)








![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)